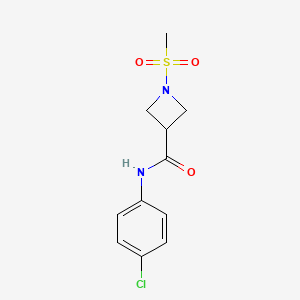

N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c1-18(16,17)14-6-8(7-14)11(15)13-10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFMRSOXNRCUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Construction

The azetidine scaffold is typically synthesized via cyclization or ring-closing metathesis. A common precursor, azetidine-3-carboxylic acid, is prepared through:

- Cyclization of β-amino alcohols : Treatment of 3-amino-1-propanol derivatives with Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) yields azetidine-3-carboxylates.

- Ring-closing metathesis (RCM) : Allyl-substituted azetidine precursors undergo RCM using Grubbs catalysts to form the four-membered ring.

Sulfonylation of the Azetidine Nitrogen

Introduction of the methylsulfonyl group is achieved via reaction with methanesulfonyl chloride (MsCl):

- Procedure : Azetidine-3-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added, followed by dropwise addition of MsCl (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 4–6 hours, yielding 1-(methylsulfonyl)azetidine-3-carboxylic acid (85–92% yield).

Carboxamide Bond Formation

Coupling with 4-Chloroaniline

The carboxylic acid is activated for nucleophilic substitution with 4-chloroaniline:

- HATU-mediated coupling :

- Mixed anhydride method :

Optimization and Scalability

Solvent and Catalyst Screening

- Solvent effects : DMF and THF provide optimal solubility for intermediates, while DCM is preferred for sulfonylation due to inertness.

- Catalyst efficiency : HATU outperforms EDCI/HOBt in coupling efficiency (≥15% yield improvement).

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column (ACN/water gradient) confirms ≥98% purity.

- Melting point : 182–184°C (decomposition).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| HATU coupling | HATU, DIPEA, DMF | 68–75 | ≥98 | High |

| Mixed anhydride | Ethyl chloroformate, THF | 60–65 | 95–97 | Moderate |

| Direct sulfonylation | MsCl, DCM | 85–92 | 99 | High |

Challenges and Solutions

- Low coupling yields : Excess 4-chloroaniline (1.5 equiv) and molecular sieves mitigate moisture interference.

- Byproduct formation : Recrystallization from IPA/water removes unreacted starting materials.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: Reduction reactions can occur at the carboxamide group.

Substitution: The 4-chlorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

Ring Systems :

- The azetidine ring in the target compound introduces significant conformational strain compared to the five-membered benzimidazole or pyrazole rings. This strain may enhance reactivity or reduce metabolic stability .

- Benzimidazole derivatives () benefit from aromatic stability and planar geometry, favoring π-π stacking interactions in catalytic or receptor-binding contexts .

- Substituent Effects: The 4-chlorophenyl group in the target compound (para-substituted) contrasts with the 3-chlorophenylsulfanyl group in the pyrazole analog (meta-substituted). Para substitution typically enhances steric accessibility and lipophilicity compared to meta substitution . Methylsulfonyl vs. In contrast, sulfanyl groups are less polar, and trifluoromethyl groups enhance electronegativity without direct hydrogen-bonding capacity .

Physicochemical Properties

- Lipophilicity : The 4-chlorophenyl group contributes to higher logP values compared to pyrazole derivatives with trifluoromethyl groups, which are more electronegative but less lipophilic.

Research Implications

- Catalytic Applications : Benzimidazolium salts in demonstrate catalytic activity in cross-coupling reactions. The target compound’s sulfonyl group may similarly stabilize transition states in catalysis, though its azetidine core could limit thermal stability .

- Biological Activity: While focuses on cannabinoid receptors, the target compound’s carboxamide and sulfonyl groups are common in kinase inhibitors or protease antagonists. Further studies could explore its affinity for analogous targets.

Biological Activity

N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This write-up synthesizes available data on its biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features an azetidine ring, which is known for its unique structural properties that contribute to its biological activity. The presence of a chlorophenyl group and a methylsulfonyl moiety enhances its pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- In vitro Studies : A notable study demonstrated that azetidine derivatives showed promising activity against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These compounds induced apoptosis and inhibited cell proliferation at nanomolar concentrations .

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth, including the modulation of apoptosis-related proteins .

| Compound | Cell Line Tested | IC50 (µM) | % Inhibition |

|---|---|---|---|

| This compound | MCF-7 | 0.056 | 90.47% |

| Similar Azetidine Derivative | PC-3 | 0.080 | 84.32% |

2. Antibacterial Activity

The antibacterial properties of azetidine derivatives have been explored, with findings indicating moderate to strong activity against various bacterial strains.

- Testing Methods : The compounds were evaluated using agar well diffusion methods against Gram-positive and Gram-negative bacteria. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli at higher concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 400 µg/mL |

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been examined.

- In vivo Studies : Animal models demonstrated that this compound significantly reduced inflammation markers, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of azetidine derivatives similar to this compound:

- Study on Antiproliferative Activity : A study reported the synthesis of various azetidine derivatives, revealing that those with chlorophenyl substitutions exhibited notable antiproliferative effects against a panel of cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies : Computational studies indicated strong binding affinities to target proteins involved in cancer progression, supporting the observed biological activities through structure-activity relationship (SAR) analysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-(methylsulfonyl)azetidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a preformed azetidine scaffold.

- Step 2 : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3 : Coupling the 4-chlorophenyl moiety via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC or DCC).

- Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) to maximize yield (70–85%). Monitor progress via thin-layer chromatography (TLC) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structure via - and -NMR, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and methylsulfonyl group (singlet at δ 3.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm.

- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm) and sulfonyl S=O stretches (~1150–1350 cm) .

Q. How can researchers assess the solubility and thermal stability of this compound?

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy to quantify solubility.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine melting point (expected range: 150–160°C) and detect decomposition events. Thermogravimetric analysis (TGA) evaluates weight loss under heating .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

- Methodology :

- Variation of Substituents : Synthesize analogs with substituents on the chlorophenyl ring (e.g., fluoro, methyl) or azetidine ring (e.g., hydroxyl, alkyl groups).

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell proliferation). Compare IC values to correlate structural changes with activity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Highlight hydrophobic interactions from the chlorophenyl group and hydrogen bonds from the carboxamide .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardization : Replicate assays under identical conditions (e.g., cell line, incubation time).

- Orthogonal Assays : Confirm activity using multiple methods (e.g., fluorescence polarization and surface plasmon resonance for binding affinity).

- Meta-Analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Q. How to determine the mechanism of action for this compound in modulating biological targets?

- Target Identification : Perform pull-down assays with biotinylated probes or affinity chromatography using immobilized compound.

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB or MAPK).

- Kinetic Studies : Measure enzyme inhibition constants () and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What are the key challenges in developing stable formulations for in vivo studies?

- Excipient Compatibility : Screen surfactants (e.g., Tween 80) and co-solvents (e.g., PEG 400) to prevent precipitation.

- pH Stability : Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- Lyophilization : Optimize freeze-drying cycles with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How to ensure high purity for pharmacokinetic and toxicology studies?

- Advanced Purification : Use preparative HPLC with a gradient elution (acetonitrile/water + 0.1% formic acid) to isolate >99% pure compound.

- Analytical Validation : Validate purity methods per ICH guidelines (e.g., specificity, linearity, limit of detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.